molecular formula C23H30O2 B14473984 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 71711-99-4

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14473984
CAS No.: 71711-99-4
M. Wt: 338.5 g/mol
InChI Key: SSVUNLJDADFVRJ-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C22H28O2 It is known for its unique structure, which includes a cyclohexa-2,5-dien-1-one core substituted with tert-butyl groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde. The reaction is carried out in a solvent such as toluene, with piperidine as a catalyst. The mixture is heated under reflux conditions for several hours, followed by the addition of acetic anhydride to complete the reaction. The product is then purified by column chromatography to obtain a yellow solid with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This activity is facilitated by the presence of the methoxyphenyl group, which stabilizes the resulting radical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

71711-99-4

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C23H30O2/c1-15(16-9-11-18(25-8)12-10-16)17-13-19(22(2,3)4)21(24)20(14-17)23(5,6)7/h9-14H,1-8H3

InChI Key

SSVUNLJDADFVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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